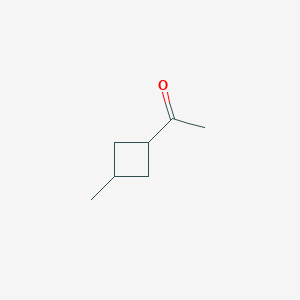

1-(3-Methylcyclobutyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methylcyclobutyl)ethanone is a compound that features a cyclobutyl ring, which is a four-membered cyclic hydrocarbon, attached to an ethanone group. The cyclobutyl ring is substituted with a methyl group, making it a derivative of cyclobutane. This compound is of interest due to its potential applications in synthetic chemistry and its presence in various natural products with biological activity.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be challenging due to the ring strain associated with four-membered rings. However, several studies have reported the successful synthesis of related compounds. For instance, the synthesis of 3-methylenecyclobutyl bromide and 1-methylcyclobut-2-enyl bromide was achieved through the cycloaddition of allene with acrylonitrile and vinyl benzoate . Another study reported the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes . These methods could potentially be adapted for the synthesis of 1-(3-Methylcyclobutyl)ethanone.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied using experimental methods such as X-ray diffraction and spectroscopic techniques, as well as theoretical methods like density functional theory (DFT) calculations. For example, quantum chemical calculations were used to interpret the electronic transitions and spectroscopic characteristics of a related compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-(naphthalene-1-yloxy)ethanone . These studies provide insights into the bond lengths, bond angles, and electronic structure of cyclobutane derivatives, which are crucial for understanding their chemical behavior.

Chemical Reactions Analysis

Cyclobutane derivatives can undergo various chemical reactions due to their strained ring system and the presence of functional groups. The solvolysis rates of bromides derived from cyclobutane have been correlated with those of analogous bromides, indicating the influence of the cyclobutane ring on reaction kinetics . Additionally, the Meyer-Schuster rearrangement mechanism has been proposed for the transformation of arylmethylenecyclopropanes into cyclobutane derivatives . These studies highlight the reactivity of cyclobutane derivatives and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The presence of substituents on the cyclobutane ring can affect properties such as solubility, boiling point, and stability. For instance, the study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one provided insights into the thermal behavior of the compound through TG/DTA thermogram analysis . Theoretical calculations, such as those performed for 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, can also predict thermodynamic properties and molecular electrostatic potential maps, which are indicative of chemical reactivity and site selectivity .

Applications De Recherche Scientifique

Quantum Chemical Analysis and Spectroscopy

- Quantum Chemical Calculations of Derivatives : A study by Koca et al. (2015) conducted quantum chemical calculations on a compound closely related to 1-(3-Methylcyclobutyl)ethanone, exploring its electronic transitions and spectroscopic characteristics. This research is significant for understanding the electronic properties and reactivity of such molecules (Koca et al., 2015).

Synthesis and Characterization

- Synthesis and Computational Analysis : Another study by Koparir et al. (2022) focuses on the synthesis and computational analysis of a thiophene-based compound derived from a similar structure. This research aids in understanding the molecular structure and potential applications of these compounds (Koparir et al., 2022).

Antimicrobial Activities

Antimicrobial Activity of Ethanone Derivatives : Wanjari (2020) explored the antimicrobial activity of a derivative of 1-(3-Methylcyclobutyl)ethanone, providing insights into its potential use in pharmaceutical applications (Wanjari, 2020).

Antioxidant and Antibacterial Properties : Sarac et al. (2020) synthesized compounds containing the 1-(3-Methylcyclobutyl)ethanone structure and investigated their antioxidant and antibacterial properties, highlighting potential applications in health and medicine (Sarac et al., 2020).

Structural Analysis

- Structure Analysis of Cyclobutyl Derivatives : A study on the synthesis and structure analysis of 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)ethanone provides valuable information on the molecular structure and characteristics of these compounds, which is essential for understanding their reactivity and potential applications (2022).

Photochemical Studies

- Photochemistry of Adamantylacetophenones : Research on the photochemistry of α-adamantylacetophenones, which are structurally related to 1-(3-Methylcyclobutyl)ethanone, provides insights into the photochemical behavior of these compounds, which could be relevant for materials science applications (Fu et al., 1998).

Propriétés

IUPAC Name |

1-(3-methylcyclobutyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-3-7(4-5)6(2)8/h5,7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEDIGOXQBKALA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B3004723.png)

![Methyl 2-(morpholin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004724.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)

![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)

![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B3004736.png)

![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)